molecular formula C13H10O4 B088985 Coumarin, 3-acetoacetyl- CAS No. 13252-79-4

Coumarin, 3-acetoacetyl-

Cat. No. B088985
CAS RN: 13252-79-4
M. Wt: 230.22 g/mol
InChI Key: AZAIGYUDADTJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Coumarin, 3-acetoacetyl- is a chemical compound that belongs to the coumarin family. It is a yellowish crystalline powder that has a sweet, vanilla-like odor. Coumarin, 3-acetoacetyl- has been widely used in various fields, including medicine, agriculture, and food industry.

Mechanism Of Action

The exact mechanism of action of coumarin, 3-acetoacetyl- is not fully understood. However, it has been proposed that coumarin, 3-acetoacetyl- exerts its biological activities by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. Coumarin, 3-acetoacetyl- has also been shown to inhibit the activity of various enzymes, including COX-2, LOX, and MMPs.

Biochemical And Physiological Effects

Coumarin, 3-acetoacetyl- has been found to exert various biochemical and physiological effects. It has been shown to possess anti-inflammatory and antioxidant activities, which may be beneficial in the treatment of various inflammatory and oxidative stress-related diseases. Coumarin, 3-acetoacetyl- has also been found to exhibit antimicrobial activity, which may be useful in the development of new antimicrobial agents. In addition, coumarin, 3-acetoacetyl- has been shown to inhibit tumor cell growth and induce apoptosis, suggesting its potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

Coumarin, 3-acetoacetyl- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, coumarin, 3-acetoacetyl- has some limitations for lab experiments. It has low solubility in water, which may limit its use in aqueous systems. In addition, coumarin, 3-acetoacetyl- has been found to exhibit some toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on coumarin, 3-acetoacetyl-. One direction is to explore its potential as a therapeutic agent for various diseases. Another direction is to investigate its mechanism of action in more detail. Additionally, the development of new synthesis methods for coumarin, 3-acetoacetyl- may be useful for its wider application in scientific research. Finally, the development of new derivatives of coumarin, 3-acetoacetyl- may lead to the discovery of new compounds with improved biological activities.

Synthesis Methods

Coumarin, 3-acetoacetyl- can be synthesized by a variety of methods, including the Knoevenagel condensation reaction, the Perkin reaction, and the Pechmann reaction. The Knoevenagel condensation reaction involves the reaction of 3-acetoacetyl-2H-chromen-2-one with malonic acid in the presence of a base catalyst. The Perkin reaction involves the reaction of salicylaldehyde with acetic anhydride in the presence of a base catalyst. The Pechmann reaction involves the reaction of phenol with ethyl acetoacetate in the presence of a Lewis acid catalyst.

Scientific Research Applications

Coumarin, 3-acetoacetyl- has been widely used in scientific research. It has been shown to possess various biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Coumarin, 3-acetoacetyl- has also been found to exhibit antitumor and antiviral activities. In addition, coumarin, 3-acetoacetyl- has been used as a fluorescent probe for the detection of metal ions.

properties

CAS RN

13252-79-4

Product Name

Coumarin, 3-acetoacetyl-

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

1-(2-oxochromen-3-yl)butane-1,3-dione

InChI

InChI=1S/C13H10O4/c1-8(14)6-11(15)10-7-9-4-2-3-5-12(9)17-13(10)16/h2-5,7H,6H2,1H3

InChI Key

AZAIGYUDADTJHD-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O

Canonical SMILES

CC(=O)CC(=O)C1=CC2=CC=CC=C2OC1=O

synonyms

3-Acetoacetylcoumarin

Origin of Product

United States

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